2-Propenamide, 2-methyl-N-propyl-

Description

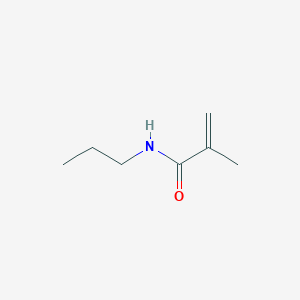

2-Propenamide, 2-methyl-N-propyl- (IUPAC name: N-propylmethacrylamide) is an acrylamide derivative characterized by a methyl group at the α-carbon (C2) and a propyl group attached to the nitrogen atom. Acrylamides with N-alkyl substituents are widely used in polymer synthesis, pharmaceuticals, and specialty chemicals due to their reactivity and tunable properties .

Properties

CAS No. |

7370-89-0 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-methyl-N-propylprop-2-enamide |

InChI |

InChI=1S/C7H13NO/c1-4-5-8-7(9)6(2)3/h2,4-5H2,1,3H3,(H,8,9) |

InChI Key |

CCIDRBFZPRURMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C(=C)C |

Related CAS |

90522-12-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenamide, 2-methyl-N-propyl- can be synthesized through free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. The free radical polymerization involves the use of initiators such as potassium persulfate and crosslinkers like N,N’-methylenebisacrylamide . The RAFT polymerization method allows for better control over the molecular weight and distribution of the resulting polymer .

Industrial Production Methods

Industrial production of 2-Propenamide, 2-methyl-N-propyl- typically involves large-scale free radical polymerization in hydrocarbon solvents. This method ensures high yield and purity of the compound, making it suitable for various commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 2-methyl-N-propyl- undergoes several types of chemical reactions, including:

Radical Polymerization: This is the primary reaction for synthesizing polymers from 2-Propenamide, 2-methyl-N-propyl-.

Cross-linking Reactions: The presence of the propyl group allows for cross-linking, enhancing the mechanical properties of the resulting polymers.

Common Reagents and Conditions

Initiators: Potassium persulfate is commonly used as an initiator in free radical polymerization.

Solvents: Hydrocarbon solvents like toluene are often used in the polymerization process.

Major Products

The major products formed from these reactions are polymers with enhanced mechanical properties and pH responsiveness, making them suitable for various applications .

Scientific Research Applications

2-Propenamide, 2-methyl-N-propyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propenamide, 2-methyl-N-propyl- involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the propyl group enhances its reactivity and allows for the formation of stable polymers with specific properties. The molecular targets include the tertiary amine groups, which provide pH responsiveness and hydrophilicity to the resulting polymers .

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

- 2-Propenamide, N-Propyl-3-Phenyl- (CAS Not Provided): Features a phenyl group at the β-carbon (C3) instead of a methyl group. This aromatic substituent enhances hydrophobicity and may influence UV stability compared to 2-methyl-N-propyl derivatives .

- 2-Propenamide, N-Hexyl-2-Methyl- (CAS 87096-75-1): Replaces the propyl group with a longer hexyl chain, increasing molecular weight (169.26 g/mol vs. ~127 g/mol estimated for 2-methyl-N-propyl-) and lipophilicity, which impacts solubility and polymer flexibility .

- 2-Propenamide, N-(1-Methylethyl)- (CAS 2210-25-5): Substitutes the propyl group with an isopropyl moiety, introducing branching. This reduces crystallinity and may lower melting points compared to linear N-alkyl derivatives .

Functional Group Modifications

- 2-Propenamide, N-[[(1-Methylethyl)Amino]Carbonyl]- (CAS 2031261-00-2): Incorporates a carbamoyl-isopropyl group, adding hydrogen-bonding capacity. This modification enhances solubility in polar solvents (predicted density: 1.031 g/cm³) compared to non-polar N-alkyl variants .

- N,N-Dimethyl-2-Propenamide (CAS 2680-03-7): Features two methyl groups on the nitrogen, reducing steric hindrance and increasing reactivity in radical polymerization. Molecular weight: 99.13 g/mol, lower than N-propyl derivatives .

Physicochemical Properties

Table 1: Key Properties of Selected Acrylamides

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Key Property |

|---|---|---|---|---|---|

| 2-Propenamide, 2-Methyl-N-Propyl- | Not Available | C7H13NO | ~127 (estimated) | Moderate (predicted) | High polymerizability |

| N-Hexyl-2-Methylpropenamide | 87096-75-1 | C10H19NO | 169.26 | Low (lipophilic) | Flexible polymer backbone |

| N,N-Dimethyl-2-Propenamide | 2680-03-7 | C5H9NO | 99.13 | High (polar) | Enhanced reactivity in copolymers |

| N-(Isopropylcarbamoyl)propenamide | 2031261-00-2 | C7H12N2O2 | 156.18 | Moderate (predicted) | Hydrogen-bonding capability |

- Solubility Trends : Linear N-alkyl chains (e.g., propyl, hexyl) decrease water solubility, while polar groups (e.g., carbamoyl) improve it .

- Thermal Stability : Branched derivatives (e.g., isopropyl) exhibit lower melting points due to reduced crystallinity .

Toxicity and Regulatory Considerations

- Acute Toxicity: The homopolymer of acrylamide (CAS 25038-45-3) has an oral LD50 of 12,950 mg/kg in mice, suggesting low acute toxicity for polymeric forms. Monomeric acrylamides, however, may pose higher risks .

- N,N'-Methylenebisacrylamide (CAS 110-26-9) is under evaluation in Australia for human health risks .

Q & A

Basic Research Question

- NMR : ¹H NMR confirms substitution patterns:

- Vinyl protons (δ 5.6–6.2 ppm, coupling constant J = 10–12 Hz for trans-configuration).

- N-propyl methylene (δ 3.2–3.4 ppm, triplet) and terminal methyl (δ 0.9 ppm, triplet) .

- FT-IR : Amide I band (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ at m/z 142.12) and fragments (e.g., loss of propylamine).

Contradictions in reported melting points (e.g., 85–92°C) may arise from polymorphic forms, resolvable via X-ray crystallography .

How can contradictory thermal stability data in literature be resolved for this compound?

Advanced Research Question

Discrepancies in thermal degradation temperatures (TGA reports: 180–220°C) likely stem from experimental conditions:

- Atmosphere : Nitrogen vs. air impacts oxidative degradation pathways.

- Heating rate : Faster rates (>10°C/min) may obscure stepwise decomposition.

Methodological recommendations: - Perform simultaneous DSC-TGA under inert and oxidative atmospheres.

- Analyze evolved gases via FT-IR/MS to identify degradation byproducts (e.g., CO₂ from amide cleavage) .

What computational strategies predict the compound’s interactions with biological targets, such as enzymes or receptors?

Advanced Research Question

- Molecular Docking : Use software (AutoDock Vina) to model binding to targets like cyclooxygenase-2 (COX-2), leveraging the acrylamide’s electrophilic vinyl group for covalent interactions.

- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS, AMBER).

- ADMET Prediction : Tools like SwissADME estimate bioavailability (LogP ~1.5) and metabolic pathways (CYP450 oxidation of propyl chain) .

Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) is critical to resolve discrepancies between in silico and in vitro results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.